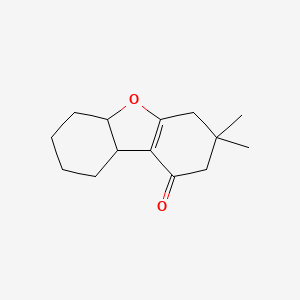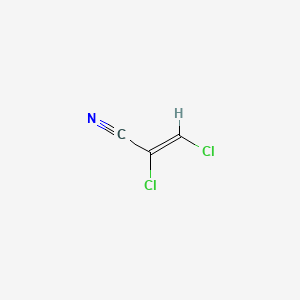
3-(4-Methoxybenzyl)pyrrolidine
Vue d'ensemble
Description
“3-(4-Methoxybenzyl)pyrrolidine” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The compound also contains a methoxybenzyl group attached to the pyrrolidine ring .
Synthesis Analysis
Pyrrolidine derivatives can be synthesized through various methods. One approach involves ring construction from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings . The specific synthesis process for “3-(4-Methoxybenzyl)pyrrolidine” is not detailed in the available sources.Molecular Structure Analysis
The molecular structure of “3-(4-Methoxybenzyl)pyrrolidine” includes a pyrrolidine ring and a methoxybenzyl group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(4-Methoxybenzyl)pyrrolidine” include a molecular weight of 281.30 g/mol . The compound also has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 6 .Applications De Recherche Scientifique
Synthesis and Pharmacological Potential
Synthesis of Anti-inflammatory Agents : A series of compounds, including those related to 3-(4-Methoxybenzyl)pyrrolidine, was synthesized to evaluate their anti-inflammatory and analgesic activities. Some of these compounds demonstrated dual inhibitory activity against prostaglandin and leukotriene synthesis, showing potential as anti-inflammatory agents with a wider safety margin than existing drugs like indomethacin or piroxicam (Ikuta et al., 1987).
Development of Pyrroline via Hydroimination Cyclization : Research into the treatment of O-(4-methoxybenzyl) oxime ether under specific conditions has led to the synthesis of pyrroline, demonstrating the utility of 3-(4-Methoxybenzyl)pyrrolidine derivatives in generating iminyl radicals for intramolecular hydroimination processes (Usami et al., 2018).
Chiral Synthesis Applications : The synthesis of chiral 3-substituted-3-aminomethyl-pyrrolidines and related compounds from precursors including 3-(4-Methoxybenzyl)pyrrolidine derivatives showcases its application in creating optically active pyrrolidines. These processes are important for developing pharmaceuticals with specific enantiomeric properties (Suto et al., 1992).
Bioactive Compound Synthesis
- Potential Anti-Alzheimer's Agents : N-benzylated derivatives of pyrrolidin-2-one/imidazolidin-2-one, designed based on the Alzheimer's drug donepezil and incorporating elements similar to 3-(4-Methoxybenzyl)pyrrolidine, have been synthesized and evaluated for anti-Alzheimer's activity. Some derivatives showed promising profiles, highlighting the role of 3-(4-Methoxybenzyl)pyrrolidine derivatives in developing new therapeutic agents (Gupta et al., 2020).
Material Science and Chemistry Applications
- Conducting Polymers from Pyrrole Derivatives : The synthesis of conducting polymers from derivatives of pyrrolidine, including those related to 3-(4-Methoxybenzyl)pyrrolidine, showcases the application of these compounds in creating materials with low oxidation potentials. Such materials have implications in electronics and material science due to their stability and conductive properties (Sotzing et al., 1996).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
It is known that pyrrolidine derivatives, which include 3-(4-methoxybenzyl)pyrrolidine, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
It is known that the pyrrolidine ring, a common feature in this class of compounds, contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This suggests that 3-(4-Methoxybenzyl)pyrrolidine may interact with its targets in a stereo-specific manner.
Biochemical Pathways
It is known that pyrrolidine derivatives can influence a variety of biological pathways, depending on their specific structural features .
Result of Action
Given the broad range of biological activities exhibited by pyrrolidine derivatives, it is likely that this compound could have multiple effects at the cellular level .
Propriétés
IUPAC Name |
3-[(4-methoxyphenyl)methyl]pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-14-12-4-2-10(3-5-12)8-11-6-7-13-9-11/h2-5,11,13H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBFZEOSJYVTTOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2CCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80390976 | |
| Record name | 3-(4-METHOXYBENZYL)PYRROLIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80390976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxybenzyl)pyrrolidine | |
CAS RN |
1003561-92-9 | |
| Record name | 3-(4-METHOXYBENZYL)PYRROLIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80390976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



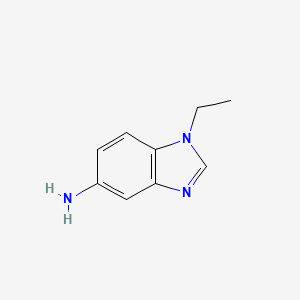
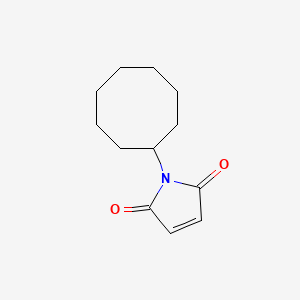
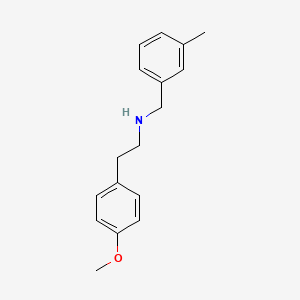


![3-[(4-Methylphenyl)amino]-3-oxopropanoic acid](/img/structure/B1608928.png)



